5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt
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Overview
Description
5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt: is a stable isotope-labeled compound used in various biochemical and pharmaceutical research applications. This compound is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt typically involves the incorporation of carbon-13 isotopes into the pyrimidine ring. The process begins with the preparation of labeled precursors, followed by a series of chemical reactions to form the desired compound. Common reagents and conditions include the use of dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) in ethanol (EtOH) for hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to incorporate the carbon-13 isotopes accurately, making it suitable for use in research and development.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C) in ethanol (EtOH) is often used for reduction reactions.
Substitution: Reagents like sodium hydride (NaH) in dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s utility in research.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt is used as a reference standard and in isotope labeling studies to trace chemical pathways and reaction mechanisms.
Biology: In biological research, this compound is used to study nucleic acid metabolism and enzyme interactions. Its labeled form allows for precise tracking in metabolic studies.
Medicine: In medicine, it is used in the development of diagnostic tools and therapeutic agents. The stable isotope labeling helps in the accurate detection and quantification of biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other chemical products. Its stable isotope labeling is crucial for quality control and research and development purposes .
Mechanism of Action
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound’s labeled form allows researchers to study its binding and interaction with these targets in detail. The pathways involved include nucleic acid synthesis and repair, where the compound can act as a substrate or inhibitor, providing insights into the underlying biochemical processes .
Comparison with Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 2,4-Diamino-5-hydroxypyrimidine
- 2,4-Diamino-6-chloropyrimidine
Comparison: Compared to these similar compounds, 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research applications. The presence of carbon-13 isotopes allows for precise tracking and quantification in various studies, making it a valuable tool in biochemical and pharmaceutical research .
Properties
IUPAC Name |
5,6-diamino-(4,5-13C2)1H-pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H/i1+1,3+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLWEBEDKTKOQ-CFARNWPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C]([13C](=O)NC(=O)N1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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